molecular formula C19H16N2O2 B7482559 3-amino-N-(2-phenoxyphenyl)benzamide

3-amino-N-(2-phenoxyphenyl)benzamide

Cat. No.: B7482559
M. Wt: 304.3 g/mol
InChI Key: GBHPWOVIGWMJKT-UHFFFAOYSA-N
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Description

3-Amino-N-(2-phenoxyphenyl)benzamide is a benzamide derivative characterized by an amino (-NH₂) group at the 3-position of the benzoyl ring and a 2-phenoxyphenyl substituent on the amide nitrogen. The phenoxyphenyl group introduces steric bulk and lipophilicity, while the amino group may participate in hydrogen bonding, influencing solubility and target interactions .

Properties

IUPAC Name

3-amino-N-(2-phenoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c20-15-8-6-7-14(13-15)19(22)21-17-11-4-5-12-18(17)23-16-9-2-1-3-10-16/h1-13H,20H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHPWOVIGWMJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-phenoxyphenyl)benzamide typically involves the reaction of 3-amino-benzamide with 2-phenoxyaniline. One common method includes the use of phenyl isocyanate as a reagent, which facilitates the formation of the amide bond through a nucleophilic addition followed by transamidation . The reaction is usually carried out under mild conditions, making it practical for laboratory synthesis.

Industrial Production Methods

While specific industrial production methods for 3-amino-N-(2-phenoxyphenyl)benzamide are not well-documented, the general principles of amide synthesis can be applied. These methods often involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-phenoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrobenzamides, while reduction can produce aminobenzamides.

Scientific Research Applications

3-amino-N-(2-phenoxyphenyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-amino-N-(2-phenoxyphenyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit viral replication by binding to viral proteins and preventing their proper function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzamide scaffold significantly alter molecular weight, polarity, and crystallinity:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Crystallographic Data (Space Group)
3-Amino-N-(2-phenoxyphenyl)benzamide 3-NH₂, N-(2-phenoxyphenyl) 318.34 Amino, ether Not reported
4-Chloro-N-(2-phenoxyphenyl)benzamide 4-Cl, N-(2-phenoxyphenyl) 307.77 Chloro, ether Monoclinic, P2₁/c
3-Chloro-N-phenylbenzamide 3-Cl, N-phenyl 231.67 Chloro Monoclinic, P2₁/c
3-Amino-N-(3-trifluoromethylphenyl)-benzamide 3-NH₂, N-(3-CF₃-phenyl) 280.24 Amino, trifluoromethyl Not reported

Key Observations :

  • The phenoxyphenyl group increases molecular weight and introduces an ether linkage, enhancing lipophilicity compared to simple phenyl or methylphenyl analogs.
  • Chloro substituents (e.g., in 4-chloro-N-(2-phenoxyphenyl)benzamide) reduce hydrogen-bonding capacity but improve metabolic stability .
  • Trifluoromethyl groups (e.g., in 3-amino-N-(3-trifluoromethylphenyl)benzamide) increase electronegativity and may enhance binding to hydrophobic enzyme pockets .

Crystallographic and Structural Insights

  • Chloro vs. Amino Substituents: Chloro-substituted benzamides (e.g., 3-chloro-N-phenylbenzamide) exhibit tighter crystal packing due to halogen bonding, whereas amino groups may disrupt this via hydrogen bonding .

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